molecular formula C7H13N3 B1348437 3-(Piperazin-1-yl)propanenitrile CAS No. 34064-86-3

3-(Piperazin-1-yl)propanenitrile

Cat. No.: B1348437
CAS No.: 34064-86-3
M. Wt: 139.2 g/mol
InChI Key: MVOFPBMQTXKONX-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)propanenitrile is an organic compound with the molecular formula C7H13N3. It consists of a piperazine ring attached to a propanenitrile group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

3-(Piperazin-1-yl)propanenitrile is a compound that has been found to have significant biological activity. It is a hybrid compound consisting of isothiazole and piperazine moieties . Piperazine derivatives, such as this compound, have a wide range of biological activities and are used in various fields of medicine . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the biological system. The compound’s interaction with its targets, such as dopamine and serotonin receptors, results in antagonistic effects . This means that the compound prevents the activation of these receptors, thereby inhibiting the effects of dopamine and serotonin.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving dopamine and serotonin. By acting as an antagonist, the compound can affect the signaling pathways of these neurotransmitters, leading to downstream effects such as changes in mood, behavior, and perception .

Result of Action

The result of the action of this compound is primarily observed at the molecular and cellular levels. By acting as an antagonist to dopamine and serotonin receptors, the compound can alter neurotransmitter signaling and lead to changes in cellular function . This can result in a variety of effects, depending on the specific context and environment.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s activity may be affected by the presence of other substances that can interact with the same targets. Additionally, factors such as temperature and pH can influence the stability and efficacy of the compound .

Biochemical Analysis

Biochemical Properties

3-(Piperazin-1-yl)propanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a biochemical for proteomics research The nature of these interactions often involves binding to specific sites on enzymes or proteins, which can influence their activity and function

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have significant antibacterial activity against certain bacteria . This indicates that this compound can alter cellular processes, potentially leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression. The compound’s molecular mechanism involves binding to specific sites on enzymes or proteins, which can modulate their activity and influence biochemical pathways . Understanding these interactions is essential for elucidating the compound’s role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is stable at room temperature and can be stored for extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that certain piperazine derivatives can have significant biological activity at specific dosages . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and function

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions can influence its localization and accumulation, affecting its overall activity and function in biochemical processes.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperazin-1-yl)propanenitrile typically involves the reaction of piperazine with acrylonitrile. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the piperazine to the acrylonitrile, forming the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperazin-1-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 3-(Piperazin-1-yl)propanoic acid.

    Reduction: 3-(Piperazin-1-yl)propanamine.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(Piperazin-1-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.

Comparison with Similar Compounds

  • 3-(Piperazin-1-yl)propanoic acid
  • 3-(Piperazin-1-yl)propanamine
  • N-(2-Hydroxyethyl)piperazine

Comparison: 3-(Piperazin-1-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity compared to its analogs. For instance, the nitrile group can undergo specific transformations, such as reduction to amines or oxidation to carboxylic acids, which are not possible with the corresponding amine or acid derivatives. This versatility makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

3-piperazin-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c8-2-1-5-10-6-3-9-4-7-10/h9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOFPBMQTXKONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366009
Record name 3-(piperazin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34064-86-3
Record name 3-(piperazin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperazin-1-yl)propanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

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The title compound was prepared from 1-tert-butyloxycarbonyl-piperazine and 3-bromopropionitrile in an analogous manner as described in example 21.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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